4-Methyl-9h-pyrido[2,3-b]indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-9H-pyrido[2,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-6-7-13-12-11(8)9-4-2-3-5-10(9)14-12/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOULEPPXLEANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3NC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927336 | |
| Record name | 4-Methyl-9H-pyrido[2,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13174-97-5 | |
| Record name | 4-Methyl-alpha-carboline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013174975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-9H-pyrido[2,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methyl 9h Pyrido 2,3 B Indole and Its Derivatives
Development of Pyrido[2,3-b]indole Synthetic Strategies
The synthesis of the pyrido[2,3-b]indole core is a central theme in heterocyclic chemistry, driven by the significant biological activities exhibited by this class of compounds. researchgate.net Over the years, chemists have developed an arsenal (B13267) of synthetic routes, continuously refining them for better efficiency, selectivity, and substrate scope.
Multi-Step Cyclization and Aromatization Reactions
Traditional approaches to the pyrido[2,3-b]indole skeleton often involve the sequential construction of the fused ring system through cyclization and subsequent aromatization steps. These methods provide a high degree of control over the final structure.
The Vilsmeier-Haack reaction is a powerful formylation method used on electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a substrate. wikipedia.orgpcbiochemres.com In the context of indole (B1671886) synthesis, the Vilsmeier-Haack reaction is a classic and highly efficient method for the 3-formylation of indoles. pcbiochemres.com
The versatility of the Vilsmeier-Haack reagent extends to the synthesis of more complex heterocyclic systems. It can be used to generate intermediates that undergo cyclization to form fused rings. For instance, the reaction of 2,3,3-trimethylindolenines with the Vilsmeier reagent can lead to the formation of aminomethylene malondialdehydes. sid.ir These intermediates are valuable precursors for constructing fused heterocyclic systems. By reacting these malondialdehydes with various nucleophiles, such as hydrazines, it is possible to form pyrazole-substituted indoles. sid.irsemanticscholar.org
This principle can be extended to construct the pyridine (B92270) ring of the pyrido[2,3-b]indole system. By choosing appropriate indole precursors and reaction conditions, the Vilsmeier-Haack reaction can facilitate an intramolecular cyclization, leading to the formation of pyrido[2,3-b]indole carbaldehydes. This involves the formylation of an activated position on the indole or a side chain, followed by a ring-closing reaction to build the pyridine moiety. The reaction has been utilized in the synthesis of various heterocyclic compounds, including pyrimido[4,5-b]quinoline derivatives, by formylating an active methylene (B1212753) group, which then undergoes cyclization. nih.gov
Table 1: Vilsmeier-Haack Reaction in Heterocyclic Synthesis
| Precursor Type | Reagent | Product Type | Ref |
|---|---|---|---|
| Electron-Rich Arenes | DMF/POCl₃ | Aryl Aldehydes | organic-chemistry.org |
| Indoles | DMF/POCl₃ | Indole-3-carbaldehydes | pcbiochemres.com |
One-Pot Multicomponent Cascade Reaction Approaches
One-pot multicomponent reactions (MCRs) have emerged as highly efficient synthetic strategies, allowing the construction of complex molecules from simple starting materials in a single step, which minimizes waste and saves time. researchgate.net Several MCR approaches have been developed for the synthesis of pyrido[2,3-b]indoles.
A notable example involves a copper-catalyzed one-pot multicomponent cascade reaction. organic-chemistry.orgacs.org This method selectively produces 9H-pyrido[2,3-b]indoles from 1-bromo-2-(2,2-dibromovinyl)benzenes, aldehydes, and aqueous ammonia (B1221849). organic-chemistry.orgacs.org The selectivity of the reaction is controlled by factors such as the concentration of ammonia and the molar ratio of the reactants, which can also be adjusted to yield other fused indole systems like 3-cyano-1H-indoles or 9H-pyrimido[4,5-b]indoles. organic-chemistry.orgacs.org This approach is valued for its mild reaction conditions and the use of readily available substrates. organic-chemistry.org
Another innovative one-pot method utilizes a silica-supported ionic liquid as a catalyst for the synthesis of 2,9-dihydro-2-oxo-4-aryl-1H-pyrido[2,3-b]indole-3-carbonitrile derivatives. bohrium.com This reaction involves the cyclocondensation of a substituted (triethoxymethyl)arene, 1-methyl-1H-indol-2-ol, and cyanoacetamide. bohrium.com
Palladium-Catalyzed Amidation and Cyclization Routes
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. thieme-connect.de Palladium-catalyzed amidation followed by cyclization has proven to be a successful route for synthesizing the pyrido[2,3-b]indole core. nih.govrsc.org
This strategy typically involves the palladium-catalyzed cross-coupling of a halogenated indole derivative (e.g., a bromo-indole carbaldehyde) with an amide. rsc.org The resulting N-acylated intermediate then undergoes an intramolecular cyclization to form the fused pyridine ring, yielding the pyrido[2,3-b]indole structure. nih.govrsc.org Optimization of reaction conditions, including the choice of palladium source, ligand, base, and solvent, is crucial for achieving high yields. rsc.org For example, the combination of Pd₂(dba)₃ as the palladium source and BINAP as the ligand has been found to be effective for this transformation. rsc.org This methodology has been successfully applied to synthesize a variety of biologically active compounds, including 4-hydroxy-α-carbolines and dihydropyrido[2,3-b]indoles. nih.gov
Table 2: Optimized Conditions for Palladium-Catalyzed Synthesis of Pyrido[2,3-b]indole Precursors
| Pd Source | Ligand | Base | Solvent | Yield (%) | Ref |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | t-BuOH | 49 | rsc.org |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 81 | rsc.org |
Yields correspond to specific substrate combinations as reported in the source. rsc.org
"1,2,4-Triazine" Methodology for Pyrido[2,3-b]indole-Based Fluorophores
A specialized strategy known as the "1,2,4-triazine" methodology has been effectively used to design and synthesize novel 9H-pyrido[2,3-b]indole-based fluorophores. researchgate.netnih.gov This method involves the reaction of a 1,2,4-triazine (B1199460) derivative with a suitable dienophile in an inverse-electron-demand Diels-Alder reaction.
The synthesis starts with the preparation of a substituted 1,2,4-triazine, which then reacts with an electron-rich species, such as an enamine or ynamine derived from an indole precursor. This cycloaddition reaction, followed by the elimination of a small molecule (like nitrogen gas), leads to the formation of the pyridine ring, fused to the indole core. This powerful technique has enabled the creation of a series of pyrido[2,3-b]indole derivatives with interesting photophysical properties, including large Stokes shifts and positive solvatochromic effects. researchgate.netresearchgate.netnih.gov The resulting fluorophores have shown potential as fluorescent probes. nih.gov
Regioselective and Stereoselective Synthesis of Pyrido[2,3-b]indole Analogues
Controlling the regioselectivity and stereoselectivity during the synthesis of pyrido[2,3-b]indole analogues is critical for developing compounds with specific biological activities.
Regioselectivity , or the control of which position on the molecule reacts, is a key consideration. The copper-catalyzed multicomponent cascade reaction mentioned earlier provides an excellent example of regiocontrol. organic-chemistry.orgacs.org By carefully tuning the reaction conditions, chemists can selectively direct the synthesis towards 9H-pyrido[2,3-b]indoles over other possible isomeric products like 9H-pyrimido[4,5-b]indoles. organic-chemistry.orgacs.org Similarly, the Fischer indole synthesis, a foundational method for creating indoles, can be adapted for the regioselective synthesis of specific indole-based heterocycles by choosing appropriately substituted hydrazine (B178648) and ketone/aldehyde precursors. openmedicinalchemistryjournal.com
Stereoselectivity , the control over the three-dimensional arrangement of atoms, is particularly important when creating chiral centers within the molecule. While the core 4-Methyl-9H-pyrido[2,3-b]indole is aromatic and planar, the synthesis of its hydrogenated derivatives, such as hexahydropyrido[4,3-b]indoles, introduces stereocenters. The synthesis of these saturated analogues has been shown to produce both cis and trans isomers, and the relative configuration at the newly formed stereocenters significantly influences the compound's central nervous system activities. nih.gov Achieving stereocontrol often requires the use of chiral catalysts, auxiliaries, or stereospecific reactions to favor the formation of one stereoisomer over others.
Functionalization and Derivatization Strategies
The strategic modification of the this compound scaffold is a pivotal step in harnessing its therapeutic potential. By introducing various functional groups and building upon its core structure, chemists can fine-tune the molecule's properties to enhance its biological activity and explore its utility in different medicinal contexts.
Introduction of Specific Substituents for Modulation of Bioactivity
The introduction of specific substituents onto the this compound framework plays a crucial role in modulating its biological activity. Research has shown that even minor chemical modifications can lead to significant changes in a compound's pharmacological profile.
One key synthetic precursor for introducing substituents is the corresponding -ol derivative, such as 9-ethyl-2-methyl-9H-pyrido[2,3-b]indol-4-ol. The synthesis of this compound can be optimized through palladium-catalyzed cross-coupling reactions. rsc.org For instance, the reaction of N-(3-acetyl-1-ethyl-1H-indol-2-yl)acetamide in the presence of a base and a suitable solvent system can yield the desired product. The choice of base and solvent significantly impacts the reaction's efficiency.
Table 1: Optimization of the Synthesis of 9-ethyl-2-methyl-9H-pyrido[2,3-b]indol-4-ol
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | t-BuOK | THF | 110 | 2 | 85 |
| 2 | NaH | THF | 110 | 4 | 60 |
| 3 | K2CO3 | DMF | 110 | 12 | 45 |
| 4 | Cs2CO3 | Dioxane | 110 | 12 | 55 |
Once the core structure is established, further modifications can be made. For example, in the broader class of pyrido[3,4-b]indoles, the introduction of substituents at various positions has been shown to influence their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov Specifically, derivatives of 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole have been synthesized and evaluated, with substitutions at the 2, 5, and 8 positions impacting their potency. nih.gov While this research is on a different isomer, it highlights the principle that targeted substitution is a key strategy for modulating the bioactivity of the pyridoindole scaffold.
Synthesis of Pyrido[2,3-b]indole-Containing Schiff Bases
Schiff bases, characterized by the presence of an imine or azomethine (-C=N-) group, are a significant class of compounds in medicinal chemistry due to their wide range of biological activities. The synthesis of Schiff bases derived from the this compound scaffold can be achieved through the condensation of an amino-substituted pyrido[2,3-b]indole with a suitable aldehyde or ketone.
A general and effective method for synthesizing Schiff bases involves the reaction of an amine with an aldehyde in a suitable solvent, often with a catalytic amount of acid. For instance, new Schiff bases have been successfully synthesized from the reaction of 2- and 4-aminoacridin-9(10H)-one with various aldehydes. researchgate.net This methodology can be adapted for the synthesis of Schiff bases from an amino derivative of this compound. The reaction progress can be monitored by thin-layer chromatography (TLC), and the final products can be purified by column chromatography. researchgate.net
The synthesis of indole-based Schiff bases has been reported through the condensation of (1H)-indole-3-formaldehyde with 2-amino-5-alkylthio-1,3,4-thiadiazole in ethanol (B145695) or 1,4-dioxane (B91453) with a catalytic amount of acetic acid. nih.gov This approach can be conceptually applied to an aldehyde derivative of this compound to generate a variety of Schiff base derivatives.
Preparation of Pyrido-Fused Deazapurine Bases
Pyrido-fused deazapurines are a class of heterocyclic compounds that are structurally related to purine (B94841) nucleobases and have garnered significant interest for their potential as anticancer and antiviral agents. The synthesis of these complex molecules often involves the construction of a pyrimidine (B1678525) ring fused to the pyrido[2,3-b]indole core.
A common strategy for preparing these derivatives involves the use of a 4-chloro-substituted pyrido[2,3-b]indole as a key intermediate. This intermediate can then undergo nucleophilic substitution or cross-coupling reactions to introduce various substituents at the 4-position of the newly formed pyrimidine ring. For instance, two isomeric sets of 4-substituted pyridopyrrolopyrimidine nucleobases were prepared from 4-chloropyridopyrrolopyrimidines. nih.gov
The synthesis of 4-methyl-substituted pyrido-fused deazapurines can be achieved through palladium-catalyzed cross-coupling reactions. For example, the reaction of a 4-chloropyrido[2,3-b]indole derivative with trimethylaluminum (B3029685) in the presence of a palladium catalyst like Pd(PPh3)4 can afford the desired 4-methyl derivative in moderate yields. uodiyala.edu.iq
Table 2: Synthesis of 4-Substituted Pyrido-Fused Deazapurine Bases
| Starting Material | Reagent | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 4-chloropyrido[2',3':4,5]pyrrolo[2,3-d]pyrimidine | Trimethylaluminum | Pd(PPh3)4, THF, 70 °C | 4-methyl-9H-pyrido[2',3':4,5]pyrrolo[2,3-d]pyrimidine | 49 |
| 4-chloropyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidine | Trimethylaluminum | Pd(PPh3)4, THF, 70 °C | 4-methyl-9H-pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidine | 55 |
Expansion of the pyrido[2,3-d]pyrimidin-4(3H)-one core to a tetracyclic system has also been explored, leading to derivatives with potent cytotoxic activity against various cancer cell lines. nih.gov This highlights the therapeutic potential that can be unlocked through the strategic fusion of additional heterocyclic rings to the pyrido[2,3-b]indole scaffold.
Future Directions and Emerging Research Avenues for 4 Methyl 9h Pyrido 2,3 B Indole
Rational Design and Synthesis of Advanced Pyrido[2,3-b]indole Derivatives
The future of 4-Methyl-9H-pyrido[2,3-b]indole as a lead compound hinges on the ability to strategically modify its structure to enhance potency, selectivity, and novel functionalities. Rational design, informed by an understanding of structure-activity relationships (SAR), will be paramount.
Strategic Modification: Research into related pyridoindole scaffolds has demonstrated that minor structural changes can lead to significant shifts in biological activity. For instance, studies on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have shown that modifications to terminal hydrophobic heads and tails are crucial for targeting enzymes like the Epidermal Growth Factor Receptor (EGFR). nih.gov Similarly, converting a Gram-positive-only azaindole scaffold into a potent Gram-negative antibiotic was achieved by systematically fine-tuning physicochemical properties to improve membrane permeation. nih.gov Future work on this compound should involve creating a library of derivatives with varied substituents on both the pyridine (B92270) and indole (B1671886) rings to probe interactions with biological targets.
Advanced Synthesis: The development of more efficient and versatile synthetic routes is crucial. While classical methods exist, modern techniques such as microwave-assisted synthesis and novel catalytic systems can accelerate the creation of diverse derivatives. mdpi.com Vanadium(III)-catalyzed cascade cyclization, for example, has been shown to be an efficient method for producing pyrido[2,3-b]indoles from readily available starting materials. benthamscience.com These advanced methods will be essential for systematically exploring the chemical space around the 4-methyl-α-carboline core.
Integration of High-Throughput Screening with Computational Methods for Novel Target Identification
Identifying the specific biological targets of this compound and its future derivatives is a critical step toward understanding their therapeutic potential. The integration of high-throughput screening (HTS) with powerful computational tools offers a synergistic approach to accelerate this process. nih.govnih.gov
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against biological assays, making it an invaluable tool for initial hit identification. nih.govresearchgate.net A library of derivatives based on the this compound scaffold could be screened against large panels of cancer cell lines or bacterial strains to identify patterns of activity. This unbiased approach can uncover unexpected therapeutic applications.
Computational Approaches: In silico methods like molecular docking, virtual screening, and pharmacophore modeling can predict interactions between small molecules and biological targets, significantly narrowing the field of potential candidates before resource-intensive lab work begins. nih.govresearchgate.net For example, docking studies were instrumental in identifying the binding mode of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives to both wild-type and mutant forms of EGFR. nih.gov By creating a computational model of this compound, researchers can screen it against databases of known protein structures to generate hypotheses about its molecular targets, which can then be validated experimentally.
Table 1: Examples of Computationally-Informed Anticancer Activity in Related Scaffolds
| Compound Class | Target(s) | Key Finding | Citation |
| Pyrido[2,3-d]pyrimidin-4(3H)-ones | EGFRWT, EGFRT790M | Docking studies confirmed binding affinity, with compound 8a showing IC50 values of 0.099 and 0.123 µM against the respective targets. | nih.gov |
| Indolyl Dihydropyrazoles | Aryl Hydrocarbon Receptor (AhR) | Molecular docking was used to screen and select candidate molecules that showed promising anti-proliferative activity. | nih.gov |
This integrated approach, combining the broad scope of HTS with the precision of computational modeling, provides a powerful engine for discovering the novel therapeutic potential of the this compound family.
Exploration of Pyrido[2,3-b]indoles as Probes for Biological Systems
Beyond direct therapeutic applications, the unique photophysical properties of the pyrido[2,3-b]indole scaffold make it a promising candidate for development as a biological probe. These tools are essential for visualizing and understanding complex cellular processes in real-time.
Future research should focus on developing this compound derivatives as fluorescent probes for specific applications. Studies on related compounds have already demonstrated their potential. For example, a recently synthesized 9H-pyrido[2,3-b]indole derivative (probe 4b) was shown to bind to the grooves of DNA, acting as a "turn-off-on" fluorescent sensor. nih.govresearchgate.net This probe also exhibited high sensitivity to pH changes, making it a potential tool for monitoring the microenvironment within cells. nih.gov
Further development could involve:
Targeted Probes: Attaching specific functional groups to the this compound core to direct it to particular organelles (e.g., mitochondria, lipid droplets) or biomolecules (e.g., specific proteins or nucleic acid sequences). nih.gov
Bioorthogonal Probes: Designing derivatives that can participate in bioorthogonal reactions, allowing them to be "switched on" by a specific catalyst inside a living system. This has been demonstrated with other fluorophores for studying processes within bacteria. rsc.org
Advanced Spectroscopic and Imaging Applications for Pyrido[2,3-b]indole Fluorophores
The development of pyrido[2,3-b]indoles as biological probes is intrinsically linked to a deep understanding of their photophysical properties. Future research must systematically characterize the fluorescence of this compound and its derivatives to optimize them for advanced imaging techniques.
Key areas for investigation include:
Solvatochromism: Characterizing how the compound's fluorescence changes with the polarity of its environment. Strong positive solvatochromic effects, where the emission wavelength shifts significantly, have been observed in push-pull pyrido[2,3-b]indole fluorophores. nih.govresearchgate.net This property is highly valuable for creating environment-sensing probes.
Stokes Shift: Measuring the difference between the maximum absorption and emission wavelengths. Large Stokes shifts, such as the 270 nm shift reported for some derivatives, are highly desirable as they minimize self-quenching and improve signal-to-noise ratios in imaging experiments. nih.govresearchgate.net
Quantum Yield: Quantifying the efficiency of fluorescence emission. Research has shown that the quantum yield of some pyridoindoles increases with solvent polarity, a property that can be exploited for sensor design. nih.govresearchgate.net
By fine-tuning these properties through rational chemical design, a new generation of highly sensitive and specific fluorophores based on the this compound scaffold can be developed for applications in super-resolution microscopy, flow cytometry, and real-time cellular assays.
Table 2: Photophysical Properties of Selected 9H-pyrido[2,3-b]indole-based Fluorophores
| Compound | Key Property | Value/Observation | Potential Application | Citation |
| Push-pull fluorophore 8b | Stokes Shift | Up to 270 nm | High-contrast imaging | nih.govresearchgate.net |
| Push-pull fluorophore 8a/8b | Solvatochromism | Positive solvatochromic effect (Δμ > 15D) | Environment-sensing probes | nih.govresearchgate.net |
| Probe 4b | pH Sensitivity | pKa of 5.5 | pH sensing in microenvironments | nih.gov |
| Probe 4b | DNA Interaction | Groove binding to ctDNA with static quenching | DNA detection, cellular imaging | nih.govresearchgate.net |
Mechanistic Elucidation of Less Understood Biological Activities
The pyrido[2,3-b]indole scaffold has been associated with a wide range of biological activities, but the precise mechanisms of action are often not fully understood. For example, while derivatives are known to have activity against multidrug-resistant Gram-negative bacteria, the exact way they overcome resistance mechanisms like efflux pumps is an area for future study. nih.gov
A primary goal for future research on this compound will be to move beyond simply observing a biological effect to deeply understanding its molecular basis. If initial screenings show, for instance, anticancer activity, subsequent research should aim to:
Identify the primary intracellular target(s).
Characterize the downstream signaling pathways that are affected.
Understand how the 4-methyl group specifically contributes to the compound's activity and selectivity compared to other derivatives.
Unraveling these mechanisms is crucial not only for optimizing the compound as a potential therapeutic but also for developing it as a chemical tool to probe fundamental biological questions.
Q & A
Q. What are the common synthetic routes for 4-Methyl-9H-pyrido[2,3-b]indole?
A Pd-catalyzed amidation and cyclization strategy is widely employed. For example, intermediates such as 9-alkyl-4-methyl derivatives are synthesized via Buchwald-Hartwig coupling, followed by cyclization using Pd(OAc)₂/Xantphos as catalysts. Reaction conditions (e.g., 100–120°C, 12–24 hours) and solvent systems (toluene/DMF) are critical for optimizing yields. LC-MS (e.g., m/z = 351 [M+H]⁺) and elemental analysis (C, H, N%) validate purity .
Q. How is the structure of this compound characterized?
Multi-spectroscopic techniques are used:
- ¹H/¹³C NMR : Methyl groups appear as singlets (δ ~2.7–3.1 ppm), while aromatic protons show splitting patterns (δ 7.3–8.6 ppm) dependent on substitution .
- IR : Key stretches include C=N (1622–1672 cm⁻¹) and aromatic C-H (2924–2950 cm⁻¹) .
- LC-MS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns confirm molecular weight and functional groups .
Q. What safety precautions are required when handling this compound?
- Storage : Keep in ventilated areas away from oxidizers. Stable under inert atmospheres but decomposes at >200°C, releasing toxic fumes .
- Exposure Mitigation : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of inhalation, move to fresh air and seek medical attention .
Q. What are the known toxicological profiles of this compound?
The compound and its derivatives (e.g., MeAαC) exhibit mutagenicity in Salmonella typhimurium assays (TA1538 strain) and induce DNA adducts in rodent colons. Acute toxicity includes renal and pancreatic atrophy in rats at high doses (>0.04% dietary levels) .
Advanced Research Questions
Q. Which metabolic enzymes activate this compound’s carcinogenicity?
- Bioactivation : CYP1A2 mediates N-hydroxylation to form 2-hydroxyamino derivatives (HONH-AαC), which are further sulfonated by SULT1A1 to generate electrophilic nitrenium ions. These ions bind DNA, forming adducts (e.g., dG-C8-AαC) .
- Inhibition Studies : Co-expression of CYP1A2/SULT1A1 in V79 cells increases mutagenicity by >10-fold compared to NAT isoforms, confirming SULT1A1’s dominance in activation .
Q. How do DNA interaction mechanisms differ among pyridoindole derivatives?
- Intercalation : Planar derivatives (e.g., pyridopyrazinoindoles) insert into DNA base pairs, evidenced by hypochromicity in UV-Vis spectra and increased melting temperatures (ΔTₘ = 5–8°C) .
- Sequence Specificity : Electrophoretic mobility shifts and linear dichroism show preferential binding to AT-rich regions via minor groove interactions .
Q. How can structural ambiguities in derivatives be resolved analytically?
- NOE NMR : Differentiates regioisomers by spatial proximity of substituents (e.g., methyl vs. phenyl groups) .
- High-Resolution MS : Distinguishes isobaric species (e.g., m/z 316.1210 vs. 316.1185 for C₂₁H₂₁N₃ vs. C₂₀H₁₈N₄O) .
- X-ray Crystallography : Resolves tautomeric forms (e.g., 1H vs. 9H configurations) in single-crystal structures .
Q. Are there contradictions in carcinogenicity data across studies?
- Organ Specificity : MeAαC induces hepatocellular carcinomas in rats but fails to promote intestinal tumors despite forming colonic DNA adducts. This suggests tissue-specific repair mechanisms or differential metabolic activation .
- Dose-Response Discordance : Low doses (0.01–0.02%) cause tumors, while higher doses (0.08%) show severe non-neoplastic toxicity (e.g., salivary gland necrosis), complicating risk assessment .
Methodological Tables
Table 1: Key Spectral Data for this compound Derivatives
Table 2: Enzymatic Activation Pathways of MeAαC
| Enzyme | Role | Mutagenicity Fold Increase |
|---|---|---|
| CYP1A2 + SULT1A1 | N-hydroxylation + sulfonation | 70× (vs. control) |
| CYP1A2 + NAT2 | N-acetylation | <2× (vs. control) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
